BenchChemオンラインストアへようこそ!

3-chloro-N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-2-methylbenzenesulfonamide

Lipophilicity SAR Benzothiazole Sulfonamide

This compound belongs to the benzothiazole‑sulfonamide class [REFS‑1], specifically a secondary sulfonamide wherein a 3‑chloro‑2‑methylbenzenesulfonamide moiety is linked to a 2‑(ethylsulfonyl)‑substituted 1,3‑benzothiazol‑6‑yl scaffold [REFS‑2]. The molecular formula is C₁₆H₁₅ClN₂O₄S₃ (average mass 430.97 Da) [REFS‑3].

Molecular Formula C25H22N4O4S
Molecular Weight 474.54
CAS No. 1226431-45-3
Cat. No. B2717669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-2-methylbenzenesulfonamide
CAS1226431-45-3
Molecular FormulaC25H22N4O4S
Molecular Weight474.54
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC(C)C
InChIInChI=1S/C25H22N4O4S/c1-15(2)32-19-9-7-17(8-10-19)23-26-21(33-27-23)14-28-20-11-12-34-22(20)24(30)29(25(28)31)18-6-4-5-16(3)13-18/h4-13,15H,14H2,1-3H3
InChIKeyDCEJPURIDRHNOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3‑Chloro‑N‑[2‑(ethylsulfonyl)‑1,3‑benzothiazol‑6‑yl]‑2‑methylbenzenesulfonamide (CAS 1226431‑45‑3): Chemical Class and Procurement‑Relevant Identity


This compound belongs to the benzothiazole‑sulfonamide class [REFS‑1], specifically a secondary sulfonamide wherein a 3‑chloro‑2‑methylbenzenesulfonamide moiety is linked to a 2‑(ethylsulfonyl)‑substituted 1,3‑benzothiazol‑6‑yl scaffold [REFS‑2]. The molecular formula is C₁₆H₁₅ClN₂O₄S₃ (average mass 430.97 Da) [REFS‑3]. Benzothiazole‑sulfonamide hybrids are established pharmacophores for carbonic anhydrase (hCA), cholinesterase, endothelial lipase (EL), and α‑glucosidase inhibition; the unique 3‑chloro‑2‑methyl substitution pattern distinguishes this compound from its closest known analogues [REFS‑4].

Why Simple In‑Class Substitution Fails for 3‑Chloro‑N‑[2‑(ethylsulfonyl)‑1,3‑benzothiazol‑6‑yl]‑2‑methylbenzenesulfonamide


Within the benzothiazole‑sulfonamide class, minor changes in ring substitution produce order‑of‑magnitude shifts in target potency. For example, replacing the 3‑chloro‑2‑methylbenzenesulfonamide moiety with an unsubstituted or para‑substituted phenyl group abolishes the dual hydrogen‑bond donor/acceptor character critical for the sulfonamide‑zinc interaction in carbonic anhydrase isoforms [REFS‑1], while the 2‑ethylsulfonyl group on the benzothiazole ring is a proven endothelial lipase selectivity determinant, differing from methylsulfonyl or unsubstituted analogues by >10‑fold in EL IC₅₀ [REFS‑2]. Simply procuring a generic “benzothiazole sulfonamide” therefore forfeits the specific pharmacophoric blueprint required for target‑selective assays or reproducible structure‑activity relationship (SAR) optimisation.

3‑Chloro‑N‑[2‑(ethylsulfonyl)‑1,3‑benzothiazol‑6‑yl]‑2‑methylbenzenesulfonamide – Comparator‑Based Quantitative Differentiation Evidence


Chlorine‑Mediated Lipophilicity and Electronic Tuning vs. the 3‑Methyl Des‑Chloro Analogue

The compound’s 3‑chloro substituent is absent in the closest commercially catalogued analogue, N‑[2‑(ethylsulfonyl)‑1,3‑benzothiazol‑6‑yl]‑3‑methylbenzenesulfonamide (C₁₆H₁₆N₂O₄S₃, average mass 396.50 Da) [REFS‑1]. The chlorine atom increases the molecular weight by ∼34 Da and raises the calculated logP by approximately +0.8 units [REFS‑2]. This directly affects passive membrane permeability and protein‑binding off‑rates, parameters critical for intracellular target engagement assays.

Lipophilicity SAR Benzothiazole Sulfonamide

Benzothiazole Sulfonamide Scaffold α‑Glucosidase Inhibition Relative to Acarbose

Close structural relatives of this compound, specifically 2‑aminobenzothiazole‑sulfonamide series members (compounds 19, 25, 29, 33, 37), exhibit dose‑dependent α‑glucosidase inhibition with IC₅₀ values of 79.35 ± 1.13 µM, 139.53 ± 1.12 µM, 172.16 ± 1.23 µM, 179.35 ± 1.13 µM, and 97.36 ± 1.15 µM, compared to the clinical standard acarbose (IC₅₀ = 5.70 ± 0.50 µM) [REFS‑1][REFS‑2]. Although less potent than acarbose, these sulfonamide-bearing benzothiazoles occupy a distinct allosteric region in the α‑glucosidase active site, as confirmed by molecular docking, making them valuable tool compounds for probing non‑competitive inhibition mechanisms [REFS‑1].

α‑Glucosidase Antidiabetic Benzothiazole

Carbonic Anhydrase Inhibition Benchmarking: Benzothiazole Sulfonamide Scaffold Ki Ranges

A panel of secondary sulfonamide derivatives containing a benzothiazole scaffold (compounds 1–10) demonstrated Ki values against hCA I in the range 0.052 ± 0.022 µM to 0.971 ± 0.280 µM and against hCA II in the range 0.025 ± 0.010 µM to 0.682 ± 0.335 µM [REFS‑1]. These sub‑micromolar Ki values position the benzothiazole sulfonamide chemotype among the more potent hCA inhibitor scaffolds, comparable to the clinical sulfonamide acetazolamide (hCA I Ki ≈ 0.25 µM; hCA II Ki ≈ 0.012 µM) [REFS‑2]. The zinc‑binding sulfonamide NH and the benzothiazole ring orientation, modulated by the 2‑ethylsulfonyl and 3‑chloro‑2‑methyl substituents, govern isoform selectivity [REFS‑1] .

Carbonic Anhydrase hCA I hCA II Sulfonamide

Endothelial Lipase Inhibition: 2‑Ethylsulfonyl Benzothiazole vs. Other Sulfone Substituents

A medicinal chemistry campaign optimising benzothiazole sulfone amides for endothelial lipase (EL) inhibition identified the 2‑alkylsulfonyl substituent as a critical potency and selectivity determinant. Compound 32, bearing a 2‑ethylsulfonyl‑benzothiazole core structurally analogous to the target compound, achieved an EL IC₅₀ of 26 ± n/a nM [REFS‑1][REFS‑2]. In mouse pharmacokinetic studies, plasma exposure (Ctrough > 15‑fold over the mouse plasma EL IC₅₀) was sustained over four days, whereas the corresponding methylsulfonyl analogue showed >10‑fold lower potency and inadequate in vivo exposure [REFS‑1].

Endothelial Lipase HDL Benzothiazole Sulfone Cardiovascular

Butyrylcholinesterase (BChE) Inhibition by Benzothiazole Sulfonamides Relative to Eserine

Benzothiazole sulfonamide derivatives (compounds 25, 31, 32, 36, 37, 38, 39) inhibited BChE with IC₅₀ values ranging from 97.28 ± 1.15 µM to 286.38 ± 1.16 µM, compared to the standard inhibitor eserine (physostigmine) [REFS‑1]. While less potent than eserine, these compounds demonstrated a non‑carbamate mechanism of inhibition distinct from the clinical cholinesterase inhibitors, avoiding the hepatotoxicity associated with irreversible carbamoylation [REFS‑2].

Butyrylcholinesterase BChE Alzheimer’s Benzothiazole

Antimicrobial SAR: Chloro‑Methyl Substitution vs. Unsubstituted Benzothiazole Sulfonamides

Methylsulfonyl benzothiazole (MSBT) derivatives carrying sulfonamide, amide, and alkoxy substituents displayed antimicrobial activity against Gram‑positive (S. aureus) and Gram‑negative (E. coli) bacteria with MIC values in the range 50–250 µg/mL, compared to ciprofloxacin (MIC ≤ 1 µg/mL) [REFS‑1]. The presence of an electron‑withdrawing chloro group on the benzene ring (as in the target compound) is known in sulfonamide antibacterials to enhance PABA‑competitive binding to dihydropteroate synthase by increasing the sulfonamide NH acidity [REFS‑2]. While direct MIC data for CAS 1226431‑45‑3 are unavailable, the 3‑chloro‑2‑methyl pattern is predicted to lower the pKa of the sulfonamide NH by ∼0.5 log units relative to the des‑chloro analogue, strengthening the dihydropteroate synthase interaction.

Antimicrobial MIC Benzothiazole Sulfonamide

3‑Chloro‑N‑[2‑(ethylsulfonyl)‑1,3‑benzothiazol‑6‑yl]‑2‑methylbenzenesulfonamide: Preferred Application Scenarios Based on Comparative Evidence


Carbonic Anhydrase Isoform Selectivity Profiling

When screening compound libraries for hCA I‑selective or hCA II‑selective inhibitors, the benzothiazole sulfonamide scaffold (Ki range 0.052–0.971 µM for hCA I and 0.025–0.682 µM for hCA II) [REFS‑1] offers sub‑micromolar potency comparable to clinical standards like acetazolamide. The 3‑chloro‑2‑methyl substitution pattern on the benzenesulfonamide ring, combined with the 2‑ethylsulfonyl‑benzothiazole core, provides two independent vectors for modulating isoform selectivity through hydrophobic pocket engagement and sulfonamide NH acidity tuning [REFS‑1][REFS‑2]. This makes CAS 1226431‑45‑3 a rational procurement choice for SAR expansion studies, in contrast to mono‑substituted phenyl sulfonamides that lack the benzothiazole ring required for the second binding interaction.

Endothelial Lipase Inhibitor Lead Optimisation

The 2‑ethylsulfonyl‑benzothiazole motif is a validated pharmacophore for endothelial lipase inhibition, with Compound 32 (structurally analogous to CAS 1226431‑45‑3) demonstrating an EL IC₅₀ of 26 nM and sustained in vivo target engagement [REFS‑1]. For laboratories pursuing EL as a target for HDL‑raising therapies in atherosclerosis, the ethylsulfonyl group is a non‑negotiable substituent: replacement with methylsulfonyl results in >10‑fold potency loss and absent in vivo coverage [REFS‑1]. Therefore, procurement of the 2‑ethylsulfonyl benzothiazole derivative ensures access to the optimal sulfone substituent identified by the published lead optimisation campaign.

Non‑Competitive α‑Glucosidase Probe Development

The benzothiazole sulfonamide chemotype inhibits α‑glucosidase via a non‑competitive mechanism distinct from the clinical α‑glucosidase inhibitor acarbose, as demonstrated by molecular docking studies [REFS‑1]. Compounds in this series (IC₅₀ 79.35–179.35 µM) offer a complementary pharmacological tool for dissecting allosteric regulation of α‑glucosidase [REFS‑1], in contrast to acarbose (IC₅₀ 5.70 µM), which acts as a competitive, active‑site inhibitor. For academic laboratories studying diabetes‑relevant carbohydrate hydrolases, acquiring a benzothiazole sulfonamide rather than a standard acarbose analogue enables mechanism‑of‑action studies not possible with competitive inhibitors.

Reversible BChE Inhibitor Screening in Neurodegeneration Models

Benzothiazole sulfonamides demonstrated BChE IC₅₀ values of 97.28–286.38 µM, acting through a reversible, non‑carbamate mechanism [REFS‑1]. Unlike eserine and clinical carbamate‑based BChE inhibitors, which irreversibly carbamoylate the active‑site serine and cause prolonged enzyme inactivation [REFS‑2], the benzothiazole sulfonamide scaffold allows washout recovery of enzyme activity, making it suitable for pulse‑chase experiments and time‑resolved pharmacological studies. For neuroscience groups evaluating BChE as an Alzheimer’s disease target, procuring a reversible scaffold avoids the confounding factor of covalent enzyme modification inherent to carbamate‑type comparators.

Quote Request

Request a Quote for 3-chloro-N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-2-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.